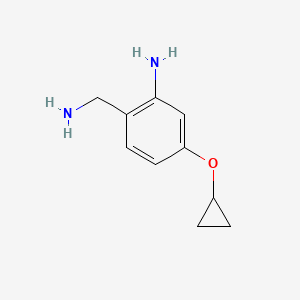

2-(Aminomethyl)-5-cyclopropoxyaniline

Description

2-(Aminomethyl)-5-cyclopropoxyaniline is an aromatic amine derivative characterized by an aniline core substituted with an aminomethyl group at the ortho position (C2) and a cyclopropoxy group at the para position (C5). This structural configuration imparts unique physicochemical properties, such as moderate polarity due to the electron-donating cyclopropoxy group and the primary amine functionality, which may enhance solubility in polar solvents.

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-(aminomethyl)-5-cyclopropyloxyaniline |

InChI |

InChI=1S/C10H14N2O/c11-6-7-1-2-9(5-10(7)12)13-8-3-4-8/h1-2,5,8H,3-4,6,11-12H2 |

InChI Key |

HOWLKTQYIOOVAI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(C=C2)CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-cyclopropoxyaniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-cyclopropoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

2-(Aminomethyl)-5-cyclopropoxyaniline has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-cyclopropoxyaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropoxy group can enhance the compound’s stability and reactivity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline

Key Structural Differences :

- Substituents: The compound features a 3-phenylpropoxy group at C2 and a 2-isopropyl-5-methylphenoxyethyl side chain attached to the aniline nitrogen. This contrasts with 2-(Aminomethyl)-5-cyclopropoxyaniline, which lacks alkylphenoxy substituents and instead has a cyclopropoxy group.

- Molecular Weight: The average molecular mass of this analog is 493.66 g/mol (calculated from its molecular formula, C₃₂H₃₅NO₂), significantly higher than the estimated ~220–240 g/mol range for this compound due to the absence of bulky phenylpropoxy and isopropyl groups .

- Reactivity: The presence of a secondary amine (from the ethylphenoxy side chain) and ether linkages may reduce nucleophilicity compared to the primary amine in this compound, which is more reactive in electrophilic substitution or coupling reactions.

Table 1: Structural and Physicochemical Comparison

| Property | This compound | N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline |

|---|---|---|

| Core Structure | Aniline | Aniline |

| C2 Substituent | Aminomethyl (-CH₂NH₂) | 3-Phenylpropoxy (-O-(CH₂)₃-C₆H₅) |

| C5 Substituent | Cyclopropoxy (-O-C₃H₅) | None (substituent at C2 via side chain) |

| Nitrogen Modification | Primary amine | Secondary amine (ethylphenoxy side chain) |

| Molecular Weight | ~220–240 g/mol (estimated) | 493.66 g/mol |

2-(Aminomethyl)piperidine

Key Functional Differences :

- Core Structure: 2-(Aminomethyl)piperidine is a piperidine derivative (a six-membered saturated ring) with an aminomethyl group at C2, whereas this compound is an aromatic aniline derivative with a cyclopropoxy group.

- Basicity: Piperidine derivatives typically exhibit higher basicity (pKa ~11) due to the saturated ring’s electron-donating effects, while the aromatic amine in this compound likely has a lower pKa (~4–5) due to resonance stabilization of the aniline lone pair .

Table 2: Functional and Application Comparison

| Property | This compound | 2-(Aminomethyl)piperidine |

|---|---|---|

| Core Structure | Aromatic (aniline) | Saturated heterocycle (piperidine) |

| Key Functional Group | Cyclopropoxy | Primary amine |

| Basicity (pKa) | ~4–5 (estimated) | ~11 |

| Typical Applications | Agrochemicals, kinase inhibitors | Pharmaceuticals, ligand synthesis |

Research Findings and Implications

- Solubility: The polar amine and ether groups in this compound may improve aqueous solubility relative to bulkier analogs such as N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline, which has extensive hydrophobic regions .

- Synthetic Challenges: The cyclopropane ring’s strain may complicate synthesis, requiring specialized reagents (e.g., transition-metal catalysts) compared to simpler amines like 2-(Aminomethyl)piperidine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.